N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Overview
Description
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C18H25N3O4S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12864863 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds related to N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide have been synthesized and evaluated for their pharmacological activities. For example, derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes have been studied for potential dopamine agonist activity, indicating a focus on central nervous system disorders (Brubaker & Colley, 1986). Similarly, N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been explored for anticonvulsant properties, demonstrating the potential in epilepsy treatment (Kamiński, Obniska, & Dybała, 2008).
Chemical Synthesis and Characterization
In the field of chemical synthesis, research has focused on the synthesis of spiro-crypta phosphazene derivatives and their structural characterization, showcasing the versatility of spiro compounds in developing materials with novel properties (Kılıç et al., 2009). Another study involves the synthesis and transformation of spiro 4-thiazolinone derivatives, highlighting the antimicrobial potential of these compounds (Patel & Patel, 2015).
Novel Transformations and Applications
Research into three-component reactions of pyrrolediones with malononitrile and acyclic enols has led to the development of compounds interesting from a medicinal chemistry perspective, further expanding the scope of applications in drug discovery (Sabitov et al., 2020).
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c22-27(23,21-9-1-2-10-21)16-5-3-15(4-6-16)19-17(26)20-11-7-18(8-12-20)24-13-14-25-18/h3-6H,1-2,7-14H2,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCSKSMYGRTRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)N3CCC4(CC3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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